MOG (44-54), mouse, human, rat

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis

Choose MOG (44-54) for your neuroinflammation studies because it delivers the minimal, functionally constant core epitope for MOG-specific CD8+ T cells without the confounding, severe CD4+-driven paralysis of longer MOG peptides. This 11-mer (FSRVVHLYRNG) elicits only partial EAE, enabling selective interrogation of CD8+ T cell effector functions, tolerance, and early CNS inflammation. Its 100% sequence identity across mouse, human, and rat enhances translational relevance. Ideal for tetramer-based tracking and adoptive transfer. Order now to obtain a precisely defined immunological tool.

Molecular Formula C61H94N20O15
Molecular Weight 1347.5 g/mol
Cat. No. B12385390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMOG (44-54), mouse, human, rat
Molecular FormulaC61H94N20O15
Molecular Weight1347.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N
InChIInChI=1S/C61H94N20O15/c1-31(2)22-41(54(91)76-42(24-35-16-18-37(83)19-17-35)55(92)73-39(14-10-20-69-60(64)65)52(89)77-44(26-46(63)84)51(88)71-28-47(85)86)75-56(93)43(25-36-27-68-30-72-36)78-58(95)48(32(3)4)81-59(96)49(33(5)6)80-53(90)40(15-11-21-70-61(66)67)74-57(94)45(29-82)79-50(87)38(62)23-34-12-8-7-9-13-34/h7-9,12-13,16-19,27,30-33,38-45,48-49,82-83H,10-11,14-15,20-26,28-29,62H2,1-6H3,(H2,63,84)(H,68,72)(H,71,88)(H,73,92)(H,74,94)(H,75,93)(H,76,91)(H,77,89)(H,78,95)(H,79,87)(H,80,90)(H,81,96)(H,85,86)(H4,64,65,69)(H4,66,67,70)/t38-,39-,40-,41-,42-,43-,44-,45-,48-,49-/m0/s1
InChIKeyVJFKHTDPHSIIDY-GURHTLMOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MOG (44-54) Peptide for MS Research: A Defined CD8+ T Cell Epitope for EAE Modeling in Mouse, Human, and Rat


MOG (44-54), mouse, human, rat, is an 11‑mer peptide (FSRVVHLYRNG) derived from the extracellular domain of myelin oligodendrocyte glycoprotein (MOG). It constitutes the minimal, functionally constant core binding epitope for MOG‑specific CD8+ T cells, responsible for T cell activation and proliferation in vitro [1]. The sequence is strictly conserved across mouse, human, and rat, enabling cross‑species immunological studies [2].

Why MOG (44-54) Cannot Be Replaced by MOG (35-55) or MOG (40-54) in CD8+ T Cell‑Focused EAE Studies


In‑class MOG peptides exhibit divergent immunological properties that preclude simple substitution. MOG (35‑55) induces robust EAE in C57BL/6 mice with 100% incidence and high clinical scores, driven by a mixed CD4+ and CD8+ T cell response [1]. MOG (40‑54) retains the full encephalitogenic capacity of the parent peptide [2]. In stark contrast, MOG (44‑54) elicits only partial clinical paralysis and CNS inflammation, making it the minimal, functionally distinct tool for selectively interrogating CD8+ T cell‑mediated neuroinflammation without the confounding influence of a severe, CD4+‑dominated disease course [2].

Quantitative Differentiation of MOG (44-54) vs. MOG (35-55) and MOG (40-54): Evidence for Scientific Selection


Differential Encephalitogenicity: Partial vs. Full Disease Induction in the EAE Model

In head-to-head comparison within the same C57BL/6 mouse EAE model, MOG (44‑54) induces a markedly attenuated disease phenotype relative to MOG (40‑54) and the canonical MOG (35‑55) peptide [1]. While MOG (40‑54) retains the full capacity to cause paralytic disease [1], immunization with MOG (44‑54) results in only a fraction of mice developing clinical paralysis and CNS inflammation [1]. Furthermore, MOG (35‑55) consistently achieves 100% disease incidence with a mean maximum clinical score of 3.5 in wild‑type C57BL/6 mice [2].

Experimental Autoimmune Encephalomyelitis EAE Multiple Sclerosis

Minimal Epitope Length: The 11-mer Core for CD8+ T Cell Activation

Epitope truncation studies demonstrate that MOG (44‑54) represents the minimal peptide length required for functional CD8+ T cell activation [1]. The parent 21‑mer MOG (35‑55) contains a broader antigenic region that activates both CD4+ and CD8+ T cells [1]. MOG (44‑54) is the shortest fragment that maintains strong binding to recombinant H‑2Db (MHC class I) and stimulates MOG‑specific CD8+ T cell proliferation in vitro [1]. Deletion of even a single amino acid from either terminus of MOG (44‑54) dramatically reduces H‑2Db binding and abolishes encephalitogenicity [1].

Epitope Mapping CD8+ T Cells MHC Class I

Cross-Species Sequence Identity: A Conserved Epitope for Translational Research

The amino acid sequence of MOG (44‑54) (FSRVVHLYRNG) is 100% identical in mouse, human, and rat [1]. This contrasts with other MOG peptides, such as MOG (35‑55), which exhibits species‑specific sequence variations that can alter immunogenicity and limit direct translational comparisons [2]. The strict conservation of the 44‑54 epitope across these three species ensures that findings in murine EAE models are directly relevant to human MOG‑specific CD8+ T cell responses, eliminating sequence divergence as a confounding variable in cross‑species data interpretation.

Sequence Conservation Cross-Species Reactivity Translational Immunology

MHC Class I Binding and Functional Avidity: A Selective Tool for CD8+ T Cell Biology

MOG (44‑54) demonstrates strong, specific binding to recombinant H‑2Db (mouse MHC class I) molecules, forming complexes that are recognized by MOG‑specific CD8+ T cells [1]. While both MOG (40‑54) and MOG (44‑54) bind H‑2Db strongly, the correlation between binding and encephalitogenicity diverges: MOG (40‑54) is fully encephalitogenic, whereas MOG (44‑54) is only partially so [1]. This uncoupling of MHC binding from pathogenic potential makes MOG (44‑54) a valuable reagent for dissecting the distinct signaling or co‑stimulatory requirements that convert antigen recognition into full‑blown autoimmune pathology.

MHC Class I H-2Db T Cell Avidity

Commercial Availability with Defined Purity and Characterization

MOG (44‑54) is commercially available from multiple reputable vendors with stringent quality specifications, including ≥95% purity by HPLC and identity confirmed by mass spectrometry [1] . This level of characterization is essential for reproducible experimental outcomes, as even minor impurities in peptide preparations can influence T cell activation or introduce confounding immunogenicity. The product is supplied as a lyophilized powder, reconstituted in aqueous solvents, and stored at −20°C for long‑term stability [1] .

Peptide Synthesis Quality Control Reproducibility

Optimal Applications of MOG (44-54) in Preclinical Multiple Sclerosis and CD8+ T Cell Research


Selective Investigation of CD8+ T Cell‑Mediated Neuroinflammation in a Mild EAE Model

Use MOG (44‑54) to induce a partial, CD8+ T cell‑driven EAE phenotype in C57BL/6 mice [1]. This model is ideal for studying the early events of CNS inflammation, evaluating therapies that target CD8+ T cell effector functions (e.g., cytotoxic granule release, IFN‑γ production), or for testing interventions in a setting where severe, confounding paralysis is avoided.

Epitope‑Specific CD8+ T Cell Tracking and Adoptive Transfer Studies

Employ MOG (44‑54) as the precise antigen for generating and tracking MOG‑specific CD8+ T cells in vitro and in vivo [1]. Its minimal length ensures that T cell receptor (TCR) recognition is focused on a single defined epitope, facilitating the development of tetramer reagents and adoptive transfer experiments to monitor CD8+ T cell trafficking, activation, and pathogenicity within the CNS.

Cross‑Species Validation of Immunotherapeutic Strategies Targeting the MOG 44‑54 Epitope

Leverage the 100% sequence identity of MOG (44‑54) across mouse, human, and rat to validate the translational potential of immunotherapies (e.g., tolerogenic nanoparticles, peptide‑coupled cells, or monoclonal antibodies) [2]. Positive outcomes in rodent models can be more confidently extrapolated to human T cell responses due to the absence of species‑specific epitope variation.

Mechanistic Dissection of MHC Class I‑Restricted Autoimmunity

Utilize MOG (44‑54) to explore the disconnect between strong H‑2Db binding and partial encephalitogenicity [1]. This unique property enables studies into the co‑stimulatory, cytokine, or regulatory T cell signals that modulate the transition from antigen recognition to autoimmune tissue destruction, providing a nuanced model for understanding CD8+ T cell tolerance and breakdown.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MOG (44-54), mouse, human, rat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.